microRNA-21-IN-3

pre-miR-21 Binding Affinity Kd

microRNA-21-IN-3 (compound 45) is a selective pre-miR-21 inhibitor that binds the Dicer cleavage site (mid-nM Kd), blocking miR-21 maturation. Distinct from antisense approaches; its steep SAR means only this exact structure yields valid data. Essential for miRNA biogenesis research and medicinal chemistry benchmarking.

Molecular Formula C16H17N7O
Molecular Weight 323.35 g/mol
Cat. No. B12394365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemicroRNA-21-IN-3
Molecular FormulaC16H17N7O
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C(C=C2)NC3=NC4=C(C=CN=C4)C(=O)N3
InChIInChI=1S/C16H17N7O/c24-15-12-3-4-18-10-13(12)20-16(22-15)21-14-2-1-11(9-19-14)23-7-5-17-6-8-23/h1-4,9-10,17H,5-8H2,(H2,19,20,21,22,24)
InChIKeyDLSJIJCYLWIPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





microRNA-21-IN-3 (Compound 45) Technical Profile for Procurement in Cancer and Inflammation Research


microRNA-21-IN-3 (CAS 2766106-83-4), also designated as compound 45, is a synthetic small molecule inhibitor that specifically targets the precursor of the oncogenic and pro-inflammatory microRNA-21 (pre-miR-21). It is chemically defined as 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,4-d]pyrimidin-4(1H)-one with a molecular weight of 323.35 g/mol [1]. Its primary mechanism is the selective binding to a unique structural motif at the Dicer cleavage site of pre-miR-21, thereby suppressing the maturation process that generates functional miR-21 . This compound exhibits mid-nanomolar binding affinity for its RNA target, leading to a reduction in cellular miR-21 levels and downstream anti-proliferative effects in cancer cell models [1]. This distinct mechanism positions it as a valuable tool compound for investigating miR-21 biology, distinct from antisense oligonucleotide-based approaches.

Procurement Risk Analysis: Why Generic miR-21 Inhibitors Cannot Substitute for microRNA-21-IN-3


Substituting microRNA-21-IN-3 with other miR-21 inhibitors (such as antisense oligonucleotides, antagomirs, or other small molecules like AC1MMYR2 or miR-21 inhibitor 37) carries significant scientific and procurement risk due to fundamental differences in mechanism of action, molecular target, and potency. microRNA-21-IN-3 uniquely targets the pre-miR-21 precursor at the Dicer cleavage site, a mechanism distinct from antisense agents that bind mature miR-21. This difference can lead to divergent biological outcomes [1]. Furthermore, the compound's binding affinity and cellular activity are exquisitely sensitive to minor structural modifications, as demonstrated by its close analog compound 52, which shows a 3-fold difference in Kd [2]. This steep structure-activity relationship (SAR) means that other small molecules with ostensibly similar functions will not reproduce the specific binding and efficacy profile of microRNA-21-IN-3. The quantitative evidence below details these critical performance gaps, confirming that direct substitution is not scientifically valid without extensive re-validation.

Quantitative Differentiation Evidence for microRNA-21-IN-3 Against Closest Analogs and Alternatives


Binding Affinity for Pre-miR-21: microRNA-21-IN-3 vs. Closest Analog Compound 52

microRNA-21-IN-3 (compound 45) demonstrates a binding affinity (Kd) of approximately 600 nM for the pre-miR-21 hairpin precursor. Its closest structural analog, compound 52, exhibits a 3-fold higher binding affinity with a Kd of approximately 200 nM [1]. This difference is attributed to minor structural changes in the heterocyclic core and underscores the steep structure-activity relationship (SAR) of this chemical series [2].

pre-miR-21 Binding Affinity Kd

Potency in Cellular Mature miR-21 Reduction: microRNA-21-IN-3 vs. Palbociclib (Negative Control)

In gastric adenocarcinoma (AGS) and pancreatic cancer (ASPC1) cell lines, treatment with 10 µM microRNA-21-IN-3 (compound 45) for 48 hours resulted in a significant ~30% reduction in mature miR-21 levels compared to a DMSO vehicle control. In contrast, treatment with the CDK4/6 inhibitor Palbociclib at the same concentration and duration showed no significant or consistent reduction in mature miR-21, confirming that the observed effect is specific to the RNA-binding mechanism of compound 45 [1].

miR-21 Cellular Activity qRT-PCR

Target Engagement Specificity: microRNA-21-IN-3 vs. Other Small Molecule miR-21 Inhibitors

microRNA-21-IN-3 (compound 45) exhibits a high degree of target specificity. At a concentration of 2 µM, it significantly reduces the processing of pre-miR-21 by the Dicer-TRBP complex, whereas it shows no significant inhibitory effect on the processing of the structurally distinct pre-Let-7a miRNA under identical conditions [1]. This contrasts with some other small molecule miR-21 inhibitors like miR-21 inhibitor 37, which have been reported to have no effect on mature or primary miR-21 levels, indicating a different or unknown mechanism of action .

Selectivity pre-miR-21 Dicer

Kinase Counter-Screening Profile: microRNA-21-IN-3 vs. Palbociclib

To rule out off-target protein kinase inhibition as the source of its cellular effects, microRNA-21-IN-3 (compound 45) was screened against a panel of ~100 human kinases. The compound displayed only very weak inhibition, with IC50 values greater than 10 µM for all kinases tested [1]. This is in stark contrast to Palbociclib, a potent CDK4/6 inhibitor (IC50 in nanomolar range), which was used as a positive control in cellular proliferation assays. This data confirms that the anti-proliferative effects of microRNA-21-IN-3 are not due to non-specific kinase inhibition but are a consequence of its RNA-binding activity [1].

Selectivity Kinase Inhibition Off-Target

Recommended Application Scenarios for microRNA-21-IN-3 Based on Quantitative Evidence


Mechanistic Studies of pre-miR-21 Processing and Dicer Inhibition

The validated mechanism of microRNA-21-IN-3 as a direct inhibitor of Dicer-mediated pre-miR-21 processing makes it an ideal tool compound for dissecting the biogenesis pathway of this oncogenic miRNA. Its demonstrated selectivity in vitro (no effect on pre-Let-7a) allows for specific perturbation of the miR-21 maturation step [1]. This is particularly useful in RNA biology research where the goal is to understand the structural and enzymatic requirements for miRNA maturation, rather than just observing downstream phenotypic changes.

Chemical Probe for miR-21 Functional Genomics in Cancer Cell Lines

With its confirmed ability to reduce mature miR-21 levels by ~30% in AGS and ASPC1 cells and its clean kinase counter-screen profile (IC50 >10 µM), microRNA-21-IN-3 serves as a high-quality chemical probe [2]. It is well-suited for experiments designed to link miR-21 expression to specific cellular phenotypes, such as proliferation, apoptosis, and expression of tumor suppressor targets like PDCD4, without the confounding variable of off-target kinase inhibition.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The steep SAR observed in this chemical series, where a small shift in nitrogen positioning results in a 3-fold change in binding affinity between compound 45 (microRNA-21-IN-3) and its analog compound 52, provides a well-defined chemical starting point for medicinal chemistry optimization . Procurement of microRNA-21-IN-3 is essential for benchmarking new analogs, validating computational docking models, and understanding the molecular determinants of RNA-small molecule recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for microRNA-21-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.